[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](2-methoxyphenyl)methanone
Description
3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Properties
Molecular Formula |
C13H12F4N2O3 |
|---|---|
Molecular Weight |
320.24g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C13H12F4N2O3/c1-22-9-5-3-2-4-7(9)11(20)19-13(21,12(16)17)6-8(18-19)10(14)15/h2-5,10,12,21H,6H2,1H3 |
InChI Key |
JNXLDHFAGIYNAE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Introduction of difluoromethyl groups: This step involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.
Attachment of the methoxyphenyl group: This can be achieved through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The difluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be used in the synthesis of advanced materials with unique properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Biological Probes: It can be used as a probe to study biological processes.
Medicine
Drug Development: The compound can be explored for its potential therapeutic effects.
Diagnostics: It can be used in the development of diagnostic tools.
Industry
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Polymers: It can be used in the synthesis of specialty polymers.
Mechanism of Action
The mechanism of action of 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
- 3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
Uniqueness
- Difluoromethyl Groups : The presence of difluoromethyl groups can impart unique electronic properties to the compound.
- Hydroxyl Group : The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions.
- Methoxyphenyl Group : This group can influence the compound’s solubility and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
